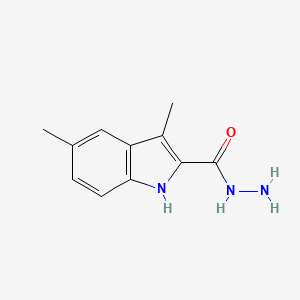

3,5-Dimethyl-1H-indole-2-carbohydrazide

Description

Properties

IUPAC Name |

3,5-dimethyl-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-6-3-4-9-8(5-6)7(2)10(13-9)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCGIZLHLXJESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557291 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-98-5 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-indole-2-carbohydrazide typically involves the reaction of 3,5-dimethylindole with hydrazine derivatives. One common method includes the nucleophilic addition of hydrazine hydrate to an indole-2-carboxylic acid derivative, followed by dehydration to form the carbohydrazide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of 3,5-Dimethyl-1H-indole-2-carbohydrazide exhibit significant anticancer properties. A study highlighted its role as an inhibitor of cyclin-dependent kinase 9 (CDK9), which is crucial in regulating the cell cycle and transcriptional control in cancer cells. By inhibiting CDK9, these compounds can potentially halt the proliferation of tumor cells, making them candidates for developing new cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have shown that certain derivatives possess effective antifungal and antibacterial properties, with minimum inhibitory concentration (MIC) values indicating potent activity against various pathogens, including Escherichia coli and Aspergillus species . This suggests potential applications in treating infections resistant to conventional antibiotics.

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in biochemical assays to study enzyme inhibition. Its derivatives have shown promise in inhibiting key enzymes involved in disease processes, providing insights into their mechanisms of action and potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. This computational approach aids in understanding how modifications to the indole structure can enhance biological activity and specificity towards target enzymes or receptors .

Material Science Applications

Synthesis of Functional Materials

In material science, this compound is being explored for its potential to form novel materials with specific electronic or optical properties. Its ability to act as a building block in organic synthesis allows for the creation of complex materials that may be useful in electronics and photonics .

Summary of Findings

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-indole-2-carbohydrazide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The carbohydrazide group enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

5-Methoxy-1H-indole-2-carbohydrazide

- Substituents : A methoxy (-OCH₃) group at the 5-position and carbohydrazide at the 2-position.

- Melting point: 266–268°C, indicative of strong crystalline packing .

- Synthesis: Prepared via refluxing isatin derivatives with acid hydrazide in ethanol, catalyzed by glacial acetic acid .

N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide

- Substituents : A pyridoindole core with a methyl group and a carboxamide-linked hydroxybenzamide side chain.

- Key Properties :

2-Phenyl-1H-indole Derivatives (e.g., 5-chloro-2-phenyl-1H-indole)

- Substituents : A phenyl group at the 2-position and halogen (Cl) at the 5-position.

- Synthesized via Fischer indole synthesis using phenylhydrazine and acetophenone, followed by cyclization in polyphosphoric acid .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

- Substituents : A thiazole ring fused to the indole via a methylene bridge and a carboxylic acid group at the 2-position.

- Key Properties: The thiazole moiety introduces heteroatom diversity, which is advantageous in antimicrobial or anticancer agents. Synthesized by condensing 3-formylindole derivatives with aminothiazolones in acetic acid .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3,5-Dimethyl-1H-indole-2-carbohydrazide?

The compound can be synthesized via condensation reactions under reflux conditions. A typical protocol involves reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with hydrazine derivatives in acetic acid, yielding products in 71–94% after recrystallization (e.g., ethyl alcohol/DMF mixtures). Key parameters include stoichiometric ratios (1.0–1.1 equiv), reflux duration (3–5 hours), and catalytic acetic acid .

Q. Which spectroscopic techniques are most effective for structural characterization?

Confirm the structure using a combination of H/C NMR (to identify proton and carbon environments), IR spectroscopy (to detect N-H and C=O stretches in the carbohydrazide moiety), and mass spectrometry (for molecular ion validation). Cross-referencing experimental and calculated spectral data ensures accuracy .

Q. How can purification protocols be optimized to enhance yield and purity?

Recrystallization from polar aprotic solvent mixtures (e.g., DMF/acetic acid or ethanol/DMF) effectively removes byproducts. Filtering hot precipitates and sequential washing with acetic acid, water, ethanol, and diethyl ether minimizes impurities .

Advanced Research Questions

Q. How do electronic effects of 3,5-dimethyl substituents influence reactivity and stability?

The methyl groups at positions 3 and 5 enhance steric shielding and electron-donating effects, stabilizing the indole core. Comparative studies with fluorinated analogs (e.g., 3,5-difluoro derivatives) reveal reduced electrophilicity due to electron-withdrawing fluorine, highlighting the role of substituents in modulating electronic properties .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies evaluate binding affinities to enzymes (e.g., oxidoreductases) by simulating interactions with active-site residues, guiding analog design for improved selectivity .

Q. How do structural modifications affect pharmacological activity?

Introducing hydroxyl or methoxy groups to the benzylidene moiety (e.g., (E)-N'-(2,4-dihydroxybenzylidene) derivatives) enhances antioxidant activity via radical scavenging. Structure-activity relationship (SAR) studies suggest that electron-rich substituents improve redox properties, while steric bulk may reduce bioavailability .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points across studies: How to address inconsistencies?

Variations in melting points (e.g., 158–216°C for derivatives) may arise from polymorphic forms or residual solvents. Standardize recrystallization solvents (e.g., ethanol/DMF vs. acetic acid) and employ differential scanning calorimetry (DSC) to validate thermal profiles .

Q. Conflicting biological activity What factors contribute to variability?

Differences in assay conditions (e.g., cell lines, antioxidant models) or sample purity (e.g., residual acetic acid) can skew results. Implement orthogonal assays (e.g., DPPH and FRAP for antioxidants) and validate purity via HPLC before testing .

Methodological Recommendations

Best practices for scaling up synthesis without compromising yield

Maintain a 1.1:1 molar ratio of aldehyde to hydrazine to drive condensation. Use a Dean-Stark trap for reflux to remove water and shift equilibrium. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Strategies for resolving crystallographic ambiguities in indole derivatives

Employ single-crystal X-ray diffraction with SHELXL for refinement. Resolve twinning or disorder using SHELXE for phase extension in low-resolution datasets. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.